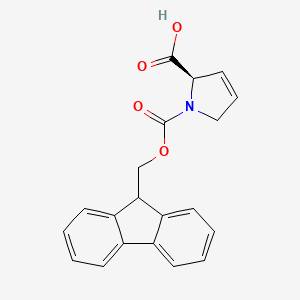
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-3,4-dehydro-L-proline is a modified form of the amino acid proline. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a double bond between the 3rd and 4th carbon atoms in the proline ring. This compound has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Fmoc-3,4-dehydro-L-proline are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-3,4-dehydro-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the double bond in the proline ring.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in saturated proline analogs .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-3,4-dehydro-L-proline is used as a building block in peptide synthesis. Its unique structure allows for the creation of peptides with specific conformational properties, which are valuable in the study of protein folding and function .
Biology
In biological research, this compound is used to study the effects of proline modifications on protein structure and function. It is also used in the development of peptide-based drugs and biomaterials .
Medicine
In medicine, Fmoc-3,4-dehydro-L-proline is explored for its potential therapeutic applications. It is used in the design of novel drugs targeting specific enzymes and receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the production of specialized peptides and proteins for research and development purposes. It is also used in the manufacture of diagnostic reagents and biotechnological products .
Mecanismo De Acción
The mechanism of action of Fmoc-3,4-dehydro-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the Fmoc group and the double bond in the proline ring can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Proline: Similar to Fmoc-3,4-dehydro-L-proline but lacks the double bond in the proline ring.
Fmoc-4-hydroxy-L-proline: Contains a hydroxyl group instead of a double bond.
Fmoc-3,4-dihydroxy-L-proline: Contains two hydroxyl groups in place of the double bond.
Uniqueness
Fmoc-3,4-dehydro-L-proline is unique due to the presence of the double bond in the proline ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C20H17NO4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m1/s1 |
Clave InChI |
OALUMAMYGOBVTF-GOSISDBHSA-N |
SMILES isomérico |
C1C=C[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
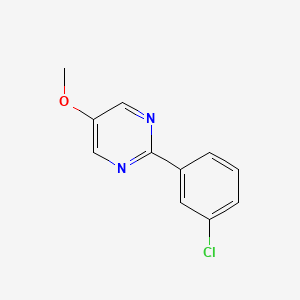
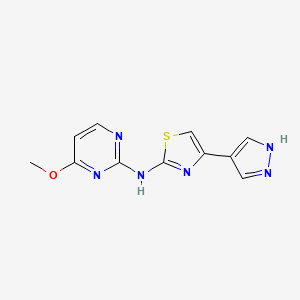
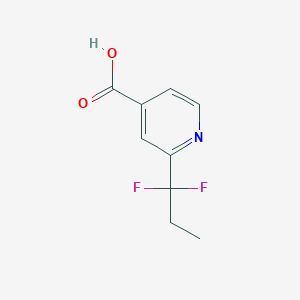
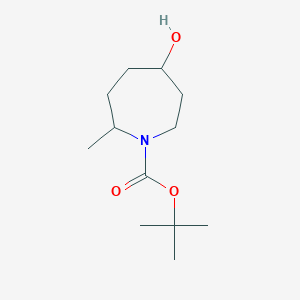
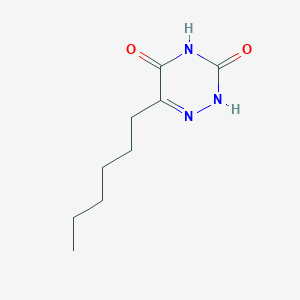
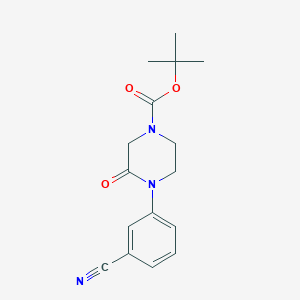
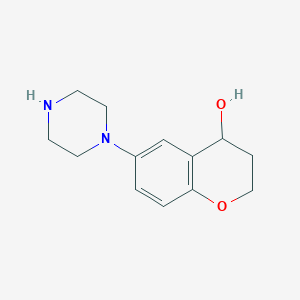
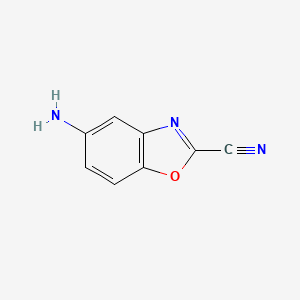
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)

![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
![4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)
![Methyl 7-(furan-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13888183.png)
